molecular formula C8H6ClNO4 B6283951 4-chloro-5-methoxy-2-nitrobenzaldehyde CAS No. 18734-71-9

4-chloro-5-methoxy-2-nitrobenzaldehyde

Cat. No.: B6283951
CAS No.: 18734-71-9
M. Wt: 215.59 g/mol
InChI Key: FPAUPTCEAXXSAA-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-2-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring a chloro group at the 4-position, a methoxy group at the 5-position, and a nitro group at the 2-position of the aromatic ring. This compound is of significant interest in organic synthesis due to its multifunctional reactivity, particularly in pharmaceutical and agrochemical applications. The aldehyde group serves as a versatile intermediate for condensation reactions, while the electron-withdrawing nitro and chloro groups influence both electronic properties and regioselectivity in subsequent transformations .

Properties

CAS No.

18734-71-9

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

IUPAC Name

4-chloro-5-methoxy-2-nitrobenzaldehyde

InChI

InChI=1S/C8H6ClNO4/c1-14-8-2-5(4-11)7(10(12)13)3-6(8)9/h2-4H,1H3

InChI Key

FPAUPTCEAXXSAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-methoxy-2-nitrobenzaldehyde typically involves the nitration of 4-chloro-5-methoxybenzaldehyde. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the aromatic ring. The reaction is followed by purification steps to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 4-chloro-5-methoxy-2-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-chloro-5-methoxy-2-nitrobenzoic acid.

Scientific Research Applications

4-chloro-5-methoxy-2-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It may serve as a precursor for the development of new drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-5-methoxy-2-nitrobenzaldehyde depends on its chemical reactivity and interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function.

Comparison with Similar Compounds

5-Chloro-2-Methoxybenzaldehyde

  • Structure : Chloro (5-position), methoxy (2-position), aldehyde (1-position).
  • Key Differences : The absence of a nitro group and differing substituent positions result in distinct electronic and steric profiles. The nitro group in the target compound enhances electron withdrawal, reducing electron density at the aromatic ring and increasing reactivity toward nucleophilic substitution .
  • Applications : Primarily used in synthesizing dyes and fragrances, whereas the nitro group in the target compound expands its utility in medicinal chemistry.

Methyl 2-Chloro-5-Methoxy-4-Nitrobenzoate

  • Structure : Chloro (2-position), methoxy (5-position), nitro (4-position), with a methyl ester replacing the aldehyde.
  • Key Differences: The ester group introduces hydrolytic instability under acidic/basic conditions compared to the aldehyde’s nucleophilic reactivity. The nitro group’s position (4 vs.

Heterocyclic Analogues

4-((1-Methyl-2-Nitro-1H-Imidazol-5-yl)Methoxy)Benzaldehyde

  • Structure : Benzaldehyde core with a nitro-substituted imidazole moiety.
  • However, the target compound’s simpler structure may offer synthetic advantages in straightforward functionalization .

5-Chloro-2-(4-Methoxyphenyl)-1,3-Benzothiazole

  • Structure : Benzothiazole core with chloro (5-position) and methoxyphenyl substituents.
  • Key Differences : The benzothiazole ring system is associated with antimicrobial and antitumor activities, whereas the target compound’s aldehyde group enables diverse derivatization pathways (e.g., Schiff base formation) .

Sulfonamide Derivatives

Compounds such as 4-Benzylthio-2-Chloro-5-{N-[5-(3-Fluorophenyl)-1,2,4-Triazin-3-yl]Sulfamoyl}-N-(4-Methylphenyl)Benzamide (51) exhibit:

  • Structure : Sulfonamide and triazine moieties with chloro and benzylthio groups.
  • Key Differences : The sulfonamide group increases hydrogen-bonding capacity, leading to higher melting points (266–268°C) compared to the target compound’s expected lower melting range. These derivatives are tailored for receptor-binding applications, unlike the target’s role as a synthetic intermediate .

Data Table: Comparative Analysis

Compound Name Substituents/Functional Groups Key Properties Applications References
This compound Cl (4), OMe (5), NO₂ (2), CHO (1) High reactivity (aldehyde + nitro) Pharmaceuticals, agrochemicals
5-Chloro-2-methoxybenzaldehyde Cl (5), OMe (2), CHO (1) Moderate electron withdrawal Dyes, fragrances
Methyl 2-chloro-5-methoxy-4-nitrobenzoate Cl (2), OMe (5), NO₂ (4), COOMe (1) Molar mass: 245.62 g/mol; ester stability Hydrolysis-based synthesis
4-Benzylthio-...-benzamide (51) Cl, benzylthio, sulfonamide, triazine High melting point (266–268°C) Receptor-targeted drug candidates
5-Chloro-2-(4-methoxyphenyl)-benzothiazole Cl (5), OMe (4-phenyl), benzothiazole Bioactive heterocycle Antimicrobial agents

Research Findings and Implications

  • Functional Group Reactivity : The aldehyde group enables condensations (e.g., with amines to form imines), while sulfonamide derivatives prioritize hydrogen-bond-driven biological interactions .

Biological Activity

4-Chloro-5-methoxy-2-nitrobenzaldehyde (CMB) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to present a comprehensive overview of the biological activity of CMB, including its antibacterial, antifungal, and antiviral properties, supported by research findings and case studies.

Chemical Structure and Properties

CMB is characterized by its nitro and methoxy substituents on the benzaldehyde ring, which contribute to its reactivity and biological properties. The presence of these functional groups enhances its interaction with biological targets.

Antibacterial Activity

CMB exhibits significant antibacterial properties against a range of gram-positive and gram-negative bacteria. Notable findings include:

  • Inhibition of Bacterial Growth : Research has shown that CMB effectively inhibits the growth of:
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria indicate potent antibacterial activity, making CMB a candidate for further development as an antimicrobial agent.

Antifungal Activity

CMB also demonstrates antifungal activity, particularly against common pathogens such as:

  • Candida albicans
  • Aspergillus fumigatus
  • Trichophyton rubrum

Studies report that CMB can inhibit fungal growth effectively, suggesting potential applications in treating fungal infections.

Antiviral Activity

In addition to its antibacterial and antifungal properties, CMB has shown antiviral activity against influenza A and B viruses. This broad-spectrum antiviral effect highlights its potential as a therapeutic agent in viral infections.

The biological activity of CMB may be attributed to its ability to interact with various cellular targets. The nitro group is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in microbial cells. This mechanism may explain the observed cytotoxic effects on bacteria and fungi.

Table 1: Summary of Biological Activities of CMB

Activity TypePathogens/TargetsObserved EffectReference
AntibacterialStaphylococcus aureusInhibition of growth
Escherichia coliInhibition of growth
Pseudomonas aeruginosaInhibition of growth
AntifungalCandida albicansInhibition of growth
Aspergillus fumigatusInhibition of growth
Trichophyton rubrumInhibition of growth
AntiviralInfluenza A and B virusesInhibition of viral replication

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